molecular formula C17H15NO4S B2875074 2-Methylquinolin-8-yl 4-methoxybenzenesulfonate CAS No. 491603-55-5

2-Methylquinolin-8-yl 4-methoxybenzenesulfonate

Cat. No.: B2875074
CAS No.: 491603-55-5
M. Wt: 329.37
InChI Key: PGSJOAGDKXWFIL-UHFFFAOYSA-N
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Description

2-Methylquinolin-8-yl 4-methoxybenzenesulfonate is an organic compound with the molecular formula C17H15NO4S and a molecular weight of 329.37 g/mol . This compound is a derivative of quinoline and benzenesulfonate, featuring a methyl group at the 2-position of the quinoline ring and a methoxy group at the 4-position of the benzenesulfonate moiety. It is known for its applications in various chemical and industrial processes.

Mechanism of Action

Target of Action

Quinoline derivatives have been known to interact with various biological targets . For instance, N-(QUINOLIN-8-YL)METHANESULFONAMIDE, a related compound, has been reported to target Methionine aminopeptidase in Escherichia coli .

Mode of Action

It’s worth noting that quinoline derivatives often interact with their targets through non-covalent interactions, such as hydrogen bonding and π-π stacking . These interactions can lead to changes in the target’s function, potentially altering cellular processes .

Biochemical Pathways

Quinoline derivatives have been reported to interfere with various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction .

Pharmacokinetics

Quinoline derivatives generally exhibit good absorption and distribution profiles due to their lipophilic nature . The metabolism and excretion of these compounds can vary significantly depending on their chemical structure .

Result of Action

Quinoline derivatives have been reported to exhibit various biological activities, including antimicrobial, antimalarial, and anticancer effects .

Action Environment

The action, efficacy, and stability of 2-Methylquinolin-8-yl 4-methoxybenzenesulfonate can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, potentially influencing its absorption and distribution . Additionally, the presence of other substances, such as proteins or lipids, can also affect the compound’s bioavailability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylquinolin-8-yl 4-methoxybenzenesulfonate typically involves the reaction of 2-methylquinoline with 4-methoxybenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or chloroform. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Methylquinolin-8-yl 4-methoxybenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

2-Methylquinolin-8-yl 4-methoxybenzenesulfonate has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of quinoline-based pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylquinolin-8-yl 4-methoxybenzenesulfonate is unique due to its combined structural features of quinoline and benzenesulfonate, which confer distinct chemical and biological properties

Properties

IUPAC Name

(2-methylquinolin-8-yl) 4-methoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4S/c1-12-6-7-13-4-3-5-16(17(13)18-12)22-23(19,20)15-10-8-14(21-2)9-11-15/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGSJOAGDKXWFIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2OS(=O)(=O)C3=CC=C(C=C3)OC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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